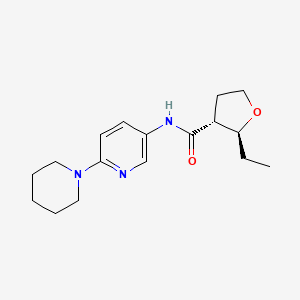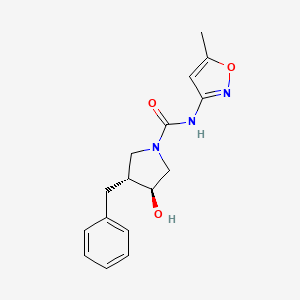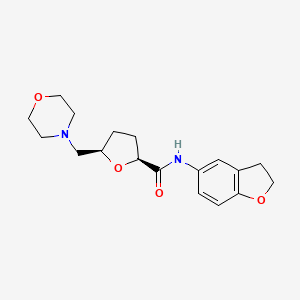
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide, also known as JP-1201, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide acts as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, decrease pain sensation, and improve memory and cognitive function. This compound has also been shown to have potential anti-cancer effects, as it can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide has several advantages for laboratory experiments. It is a highly selective and potent inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, as with any experimental tool, there are also limitations to using this compound. One limitation is that it may have off-target effects, which could lead to unintended physiological effects. Another limitation is that the optimal dosage and administration route for this compound have not been fully established.
未来方向
There are several future directions for research on (2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its potential anti-cancer effects in more detail. Additionally, further research is needed to optimize the dosage and administration of this compound for in vivo studies. Overall, this compound shows great promise as a tool for scientific research and as a potential therapeutic agent.
合成方法
The synthesis of (2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide involves the reaction of 6-piperidin-1-ylpyridin-3-amine with ethyl 2-bromoacetate to form ethyl 2-(6-piperidin-1-ylpyridin-3-yl)acetate. This intermediate is then reacted with oxalyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent neuronal death in animal models of these diseases.
属性
IUPAC Name |
(2S,3R)-2-ethyl-N-(6-piperidin-1-ylpyridin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-2-15-14(8-11-22-15)17(21)19-13-6-7-16(18-12-13)20-9-4-3-5-10-20/h6-7,12,14-15H,2-5,8-11H2,1H3,(H,19,21)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRZUCUTQQGBP-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)NC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)NC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-N-(3,5-difluorophenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345617.png)
![1-(2-chlorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345619.png)
![(2R)-1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7345622.png)
![(3S)-N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7345629.png)
![(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7345638.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7345645.png)
![(3aR,6aS)-N-(2-methoxy-4-methylphenyl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7345653.png)
![1-(2,6-difluorophenyl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7345664.png)

![1-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-thieno[3,2-d][1,3]thiazol-2-ylurea](/img/structure/B7345679.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea](/img/structure/B7345686.png)
![4-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]benzamide](/img/structure/B7345690.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B7345692.png)